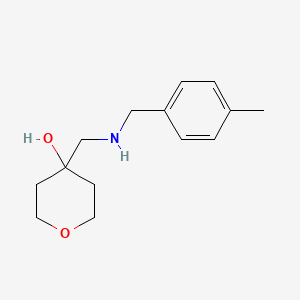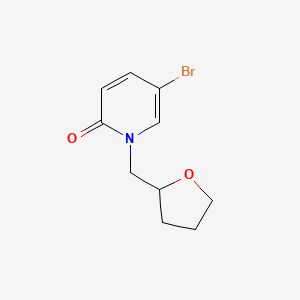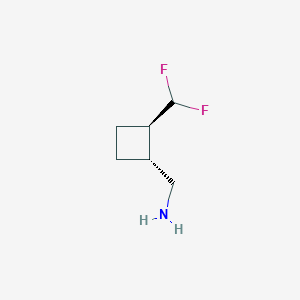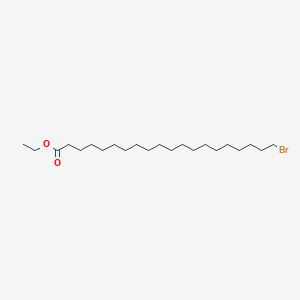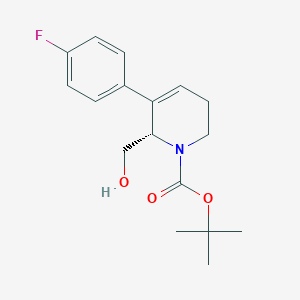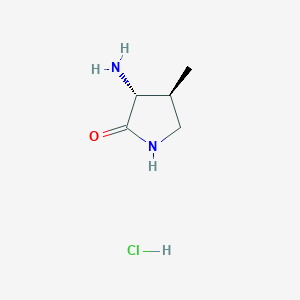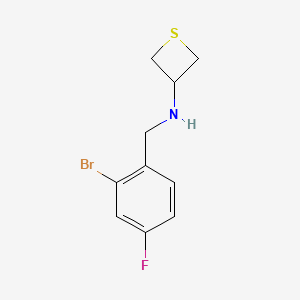![molecular formula C8H12N2OS B13330466 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is an organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a dihydropyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one can be achieved through several methods. One common approach involves the reaction of 3-amino-1,4-dihydropyridin-4-one with 2-(methylsulfanyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
科学研究应用
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea: This compound shares a similar structure but belongs to the thiourea family.
3-Amino-1-[2-(methylsulfanyl)ethyl]pyridine: Another structurally related compound with potential biological activities.
Uniqueness
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is unique due to its dihydropyridinone ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
3-amino-1-(2-methylsulfanylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-12-5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3 |
InChI 键 |
NFQLVPKAAHSXLZ-UHFFFAOYSA-N |
规范 SMILES |
CSCCN1C=CC(=O)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B13330406.png)
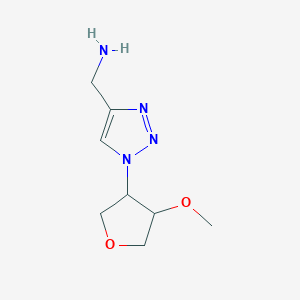

![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
